2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID
Overview
Description
2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID is a compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an amino group, which is further connected to a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID typically involves the reaction of 4-methoxybenzenesulfonyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This can affect various biochemical pathways and result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PROPANOIC ACID
- 2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}BUTANOIC ACID
- 2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PENTANOIC ACID
Uniqueness
2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its longer hexanoic acid chain compared to similar compounds may confer different physicochemical properties and biological activities.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-3-4-5-12(13(15)16)14-20(17,18)11-8-6-10(19-2)7-9-11/h6-9,12,14H,3-5H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWDQNXVCUNXSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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